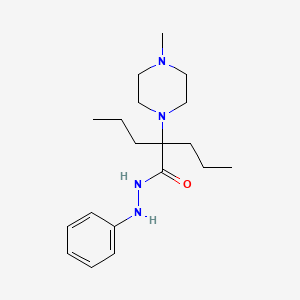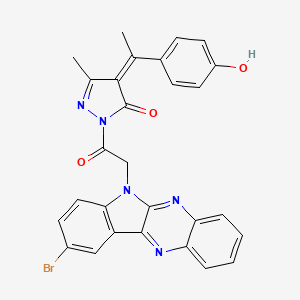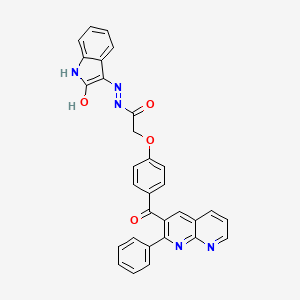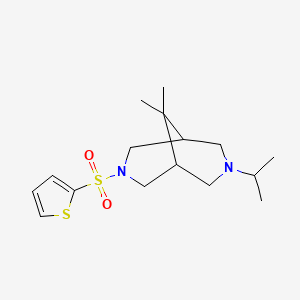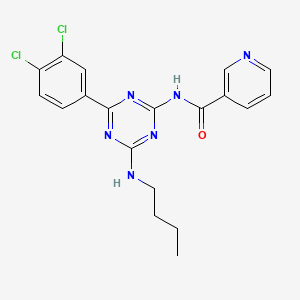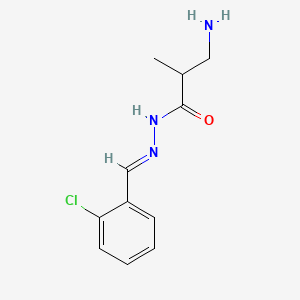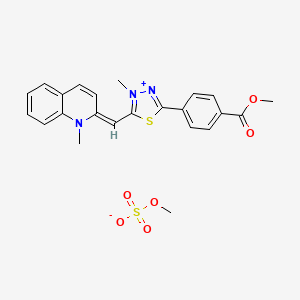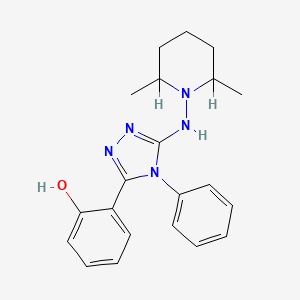
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールは、トリアゾール環、フェニル基、ピペリジン部分を含む複雑な有機化合物です。
準備方法
合成経路および反応条件
2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールの合成は、通常、複数のステップを伴います。一般的な経路の1つは、トリアゾール環の調製から始まり、続いてフェニル基とピペリジン部分が導入されます。反応条件は、多くの場合、目的の生成物を高純度かつ高収率で得るために、触媒、特定の溶媒、および制御された温度の使用を必要とします。
工業生産方法
工業的な設定では、この化合物の生産には、自動化された反応器を使用した大規模反応が含まれる場合があります。プロセスは、廃棄物を最小限に抑え、効率を最大化するために最適化されます。重要なステップには、反応パラメータの慎重な制御と、最終生成物を単離するための結晶化またはクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素含有官能基を導入できます。
還元: この反応は、酸素含有官能基を除去するか、水素原子を追加できます。
置換: この反応は、ある官能基を別の官能基と置き換えることができます。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤または求電子剤が含まれます。条件は、多くの場合、反応を完了するために特定の溶媒、温度、およびpHレベルを必要とします。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。置換反応は、ハロゲン化物やアミンなどのさまざまな官能基を導入できます。
科学研究への応用
2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における治療剤としての可能性が調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されています。
科学的研究の応用
2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質を含む可能性があります。この化合物は、これらの標的に結合し、その活性を調節することにより効果を発揮する可能性があり、細胞経路と生理学的反応の変化につながります。
類似化合物の比較
類似化合物
- 2,6-ジメチル-1-ピペリジニル)酢酸
- 2,6-ジメチルピラジン
- 5-(2,6-ジメチル-1-ピペリジニル)-2-メチル-3-ペンチン-2-オール
独自性
これらの類似化合物と比較して、2-(5-((2,6-ジメチル-1-ピペリジニル)アミノ)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)フェノールは、官能基と構造的特徴の特定の組み合わせにより独特です。この独自性は、さまざまな分野における研究開発に役立つ、独自の化学的特性と生物学的活性を付与する可能性があります。
類似化合物との比較
Similar Compounds
- 2,6-Dimethyl-1-piperidinyl)acetic acid
- 2,6-Dimethylpyrazine
- 5-(2,6-Dimethyl-1-piperidinyl)-2-methyl-3-pentyn-2-ol
Uniqueness
Compared to these similar compounds, 2-(5-((2,6-Dimethyl-1-piperidinyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
82620-00-6 |
|---|---|
分子式 |
C21H25N5O |
分子量 |
363.5 g/mol |
IUPAC名 |
2-[5-[(2,6-dimethylpiperidin-1-yl)amino]-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C21H25N5O/c1-15-9-8-10-16(2)26(15)24-21-23-22-20(18-13-6-7-14-19(18)27)25(21)17-11-4-3-5-12-17/h3-7,11-16,27H,8-10H2,1-2H3,(H,23,24) |
InChIキー |
BQKPGMYKYDBCDT-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1NC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





